molecular formula C20H10Cl2N2O2 B7884265 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 61932-63-6

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

Cat. No.: B7884265
CAS No.: 61932-63-6
M. Wt: 381.2 g/mol
InChI Key: XPZQBGDNVOHQIS-UHFFFAOYSA-N
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Description

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is an organic compound known for its vibrant red pigment properties. It is commonly referred to as Pigment Red 202 and is used extensively in various industrial applications due to its excellent color stability and resistance to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the condensation of 2,5-dichloroaniline with phthalic anhydride under acidic conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinacridone derivatives, which are valuable in the production of pigments and dyes .

Scientific Research Applications

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. This property is being explored for its potential use in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroquinacridone
  • 2,9-Dichloroquinacridone
  • Quinaridone Magenta 202

Uniqueness

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is unique due to its specific halogenation pattern, which imparts distinct color properties and stability. Compared to other quinacridone derivatives, it offers superior resistance to light and chemicals, making it highly valuable in industrial applications .

Properties

IUPAC Name

2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQBGDNVOHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029253
Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid; Other Solid
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3089-17-6, 61932-63-6
Record name Pigment Red 202
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3089-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name C.I. Pigment Red 210
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 2
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 6
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

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